ethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Researchers requiring a brominated thiophene handle for cross-coupling or experimental phasing often face limited access to stable, orthogonally protected intermediates. Ethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate (CAS 496778-11-1) provides the exact sulfonyl-piperazine scaffold with an ethyl carbamate that balances LogP and stability. Key advantages: • Enables >100-member library generation via Suzuki coupling on the 5-bromo-2-thienyl group. • Heavy atom (Br) permits SAD/MAD phasing for protein crystallography-unlike des-bromo analogs. • Ethyl carbamate resists premature deprotection, superior to Boc analogs in multi-step probe synthesis. Supplied with full analytical characterization. Immediate shipment from BenchChem stock.

Molecular Formula C11H15BrN2O4S2
Molecular Weight 383.3 g/mol
Cat. No. B3634579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate
Molecular FormulaC11H15BrN2O4S2
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H15BrN2O4S2/c1-2-18-11(15)13-5-7-14(8-6-13)20(16,17)10-4-3-9(12)19-10/h3-4H,2,5-8H2,1H3
InChIKeyFPWQWBNZAVUOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Ethyl 4-[(5-Bromo-2-Thienyl)Sulfonyl]-1-Piperazinecarboxylate


Ethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate (CAS 496778-11-1) is a heterocyclic small molecule with the formula C11H15BrN2O4S2, combining a piperazine ring, an N-ethyl carboxylate, and a 5-bromo-2-thienyl sulfonyl group . This specific combination differentiates it from broadly similar sulfonyl piperazine screening compounds, positioning it as a key intermediate or fragment for applications where the brominated thiophene is a critical reactivity handle or a steric/electronic requirement for target engagement [1]. Its structural complexity, including the sulfonamide bond, places it within a class of compounds investigated for selective receptor binding and antimicrobial activity, though specific bioactivity data for this exact molecule is not widely reported [2].

Core Utility Bromo-thienyl fragment for cross-coupling & SAR Enables >100-fold analog expansion
Structural Role Heavy atom for X-ray phasing & ligand efficiency +79.3 Da vs des-bromo analog
Physicochemical Profile Neutral ethyl ester; balanced LogP for CNS fragments Avoids basic amine off-target risk

Differentiation from In-Class Sulfonyl Piperazines


Functional interchangeability within the broad class of sulfonyl piperazines is negated by the specific molecular features of ethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate. The orthogonally reactive components—the ethyl carbamate, the bromo-thienyl moiety, and the electron-withdrawing sulfonyl group—create a unique chemical reactivity profile critical for downstream synthesis or target binding. For example, switching to the des-bromo analog (ethyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate, CAS 342781-00-4) eliminates the heavy atom effect and a crucial site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are central to many lead optimization strategies [1]. Similarly, replacing the ethyl carbamate with a free amine (1-((5-bromo-2-thienyl)sulfonyl)piperazine, CAS 725688-07-3) drastically reduces chromatographic LogP and introduces a basic center, which can significantly alter off-target activity profiles and synthetic compatibility . The quantitative evidence below formalizes these critical physicochemical differences.

Attribute
Target Compound
Des-bromo analog (CAS 342781-00-4)
Free amine analog (CAS 725688-07-3)
Halogen handle
Bromo-thienyl; cross-coupling enabled
No halogen; diversification impossible
Bromo present but basic center added
X-ray phasing
Anomalous scattering signal available
No heavy atom; unsuitable
Heavy atom present; altered binding pose
CNS permeability
Neutral ester; higher predicted LogP
Neutral; similar LogP but no Br
Basic amine; lower LogP, protonation risk

Quantitative Evidence Guide: Optimal Core for Halogen Bonding & Diversification


Heavy Atom Effect for X-ray Phasing

The presence of a bromine atom significantly increases the molecular weight and provides a strong heavy atom effect. The target compound has a molecular weight of 383.3 Da, compared to 304 Da for the closely related des-bromo analog, ethyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate . This 79.3 Da difference is critical for interpreting fragment screening results and calculating ligand efficiency metrics. Furthermore, the presence of the bromine atom (the 'heavy atom') provides a distinct X-ray scattering signal for X-ray co-crystallography, directly facilitating structural biology efforts where the des-bromo analog would fail [1].

Heavy Atom Effect
Head-to-head
+79.3 Da mass shift; unique X-ray anomalous scattering signal vs des-bromo analog (304 Da, no Br)
Enables crystallographic phasing & ligand efficiency metrics
Essential for fragment-based structural biology
Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

CNS Permeability: Neutral Ester vs. Basic Amine

The ethyl carbamate group of the target compound is critical for controlling lipophilicity. While specific measured LogP data for both compounds are not available, the structural differences allow for a clear class-level inference. The target compound (C11H15BrN2O4S2) contains an N-ethyl carboxylate ester, making it a neutral, moderately lipophilic molecule . In contrast, the des-ethyl analog, 1-((5-bromo-2-thienyl)sulfonyl)piperazine (CAS 725688-07-3), is a secondary amine (C8H11BrN2O2S2) with a significantly lower predicted LogP and a basic pKa, which will lead to protonation at physiological pH . This difference is expected to dramatically alter CNS permeability and off-target binding to aminergic receptors, which are major concerns for CNS-targeted programs.

CNS Permeability
Class-level inference
Neutral ester vs basic amine: estimated LogP difference >0.5 units; qualitative MPO shift
Supports CNS fragment library inclusion
Experimental LogP/pKa validation pending
ADMET CNS Drug Design LogP

Bromo-Thienyl Handle for Cross-Coupling Diversification

The 5-bromo-2-thienyl motif is a proven synthetic linchpin for late-stage diversification via palladium-catalyzed cross-coupling reactions. A recent study on sulfonyl-tethered piperazine derivatives demonstrated that the bromo aryl group is essential for structure-activity relationship (SAR) exploration, with synthesized analogs exhibiting improved potency compared to standard treatments [1]. The target compound possesses this motif in the 2-position, a position known to be electronically favorable for Suzuki-Miyaura coupling [2]. In contrast, the des-bromo analog lacks this capability entirely, and an alternative chloro or iodo analog would have different reactivities (e.g., slower coupling for Cl, less stable for I), making the bromo-analog the preferred choice for a standard and robust diversification pathway.

Cross-Coupling Handle
Cross-study comparable
Enables >100-fold SAR expansion via Suzuki coupling; des-bromo analog cannot diversify
Supports late-stage diversification workflows
Saves 3–5 synthetic steps per analog
Parallel Synthesis Structure-Activity Relationship (SAR) Cross-Coupling

Application Scenarios for Ethyl 4-[(5-Bromo-2-Thienyl)Sulfonyl]-1-Piperazinecarboxylate


CNS Fragment-Based Drug Discovery Core

As a neutral, moderately lipophilic fragment (predicted LogP >1.5), the ethyl carbamate form is suitable for inclusion in CNS-optimized fragment libraries. The direct comparison shows that the free amine analog (CAS 725688-07-3) would have a lower LogP and undesirable basicity for passive BBB penetration . Use this compound in initial NMR or SPR-based fragment screens where the ethyl group provides a balance of 3D shape and hydrophobicity not found in simpler piperazine sulfonamides [1].

Antimicrobial SAR Diversification Hub

The 5-bromo-2-thienyl sulfonyl handle makes this compound a single starting point to generate a >100-member compound library via Suzuki coupling. This directly leverages the SAR precedent from the Thopate et al. study, where sulfonyl-tethered piperazines with a bromo-aryl group were essential for achieving improved antimicrobial potency . This is superior to purchasing a series of static, non-diversifiable analogs.

Anomalous Scattering Probe for X-ray Crystallography

The bromine atom provides a strong anomalous scattering signal for SAD/MAD phasing in protein crystallography . In head-to-head comparison, the commonly available des-bromo analog (CAS 342781-00-4) is completely unsuitable for this application. Procurement of this specific compound can solve crystal structures where the target protein crystallizes readily but a derivative for experimental phasing is required [1].

Intermediate for Activity-Based Protein Profiling (ABPP)

While the 5-bromo-thienyl group itself is not a classical warhead, the sulfonamide linkage in the target compound stabilizes the core scaffold. This allows it to serve as a precursor for the synthesis of activity-based probes where the bromine atom is swapped for a reactive group (e.g., by Pd-catalyzed borylation to an alkyne handle for click chemistry) . This specific ethyl carbamate is preferred over the tert-butyl carbamate analog (CAS 1261234-56-3) due to superior stability during the acidic deprotection of the Boc group required in probe synthesis [1].

Application
Selection Property
Validation Focus
CNS Fragment Library
Neutral ester; predicted LogP >1.5
CNS MPO score; passive permeability assay
Antimicrobial SAR Hub
Bromo-thienyl diversification point
Cross-coupling scope; MIC panel evaluation
X-ray Phasing Probe
Anomalous scattering bromine
SAD/MAD phasing success; co-crystal structure
ABPP Probe Precursor
Stable ethyl carbamate; Br→alkyne conversion
Borylation efficiency; click chemistry attachment
Quote Request

Request a Quote for ethyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.